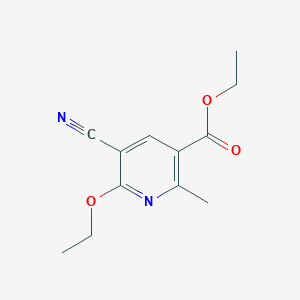
N-(3,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(3,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide linkages and the introduction of various substituents to the core structure. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen is described, which includes biological evaluation as opioid kappa agonists . This suggests that the synthesis of the compound may also involve similar strategies for introducing substituents and forming the acetamide linkage.
Molecular Structure Analysis
The molecular structure of related compounds shows that they can be composed of multiple planar groups, such as pyridyl and phenyl rings, which are connected at a central atom . These structures can form intramolecular hydrogen bonds contributing to the planarity of the molecule. The angle between the planes of the rings and the presence of intramolecular hydrogen bonds are important factors in determining the overall conformation of the molecule .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with biological targets. For instance, the binding affinity to DNA and the antimicrobial activity against various bacteria and fungi have been tested for acetamide complexes . This indicates that the compound may also exhibit biological activity and could potentially interact with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamide compounds include their crystal structure, molecular weight, and density. For example, the structure of N-(4-Chloro-α,α-dimethoxybenzyl)acetamide has been characterized, providing details such as the orthorhombic crystal system, cell dimensions, and reflection data . These properties are crucial for understanding the behavior of the compound under different conditions and for predicting its reactivity and stability.
Scientific Research Applications
Synthesis and Characterization
- N-(3,4-dimethoxyphenyl) derivatives have been synthesized and characterized for their potential in various applications. For instance, the synthesis of certain carboxamides and their derivatives, including those similar to the compound , has been described. These syntheses involve multiple steps and are characterized by techniques like IR, NMR, Mass, and elemental analysis. Such compounds are often evaluated for their biological and pharmaceutical potential (Talupur, Satheesh, & Chandrasekhar, 2021).
Potential in Medicinal Chemistry
- The compound's framework is explored in the context of creating novel medicinal compounds. For instance, derivatives of N-(3,4-dimethoxyphenyl)acetamide have been studied for their potential as antiallergic agents. Such research involves the synthesis of various analogues and testing their efficacy in relevant biological assays (Menciu et al., 1999).
Applications in Organic Synthesis
- Research also focuses on the use of N-(3,4-dimethoxyphenyl) derivatives in the synthesis of complex organic compounds. For example, studies have shown how these compounds can be intermediates in the formation of various heterocyclic structures, which are important in the development of pharmaceuticals and other organic materials (King, 2007).
Photoreactive Compounds
- Some derivatives of N-(3,4-dimethoxyphenyl)acetamide have been studied for their photoreactive properties. These studies are essential in understanding the compound's behavior under certain conditions, which is crucial in the development of materials for photovoltaic and other light-based applications (Katritzky et al., 2003).
Quantum Chemical Studies
- Quantum chemical studies of related compounds provide insights into their electronic properties, which can be leveraged in the design of new materials and drugs. These studies include molecular orbital calculations, which help in understanding the spatial and electronic characteristics of these molecules (Al-Amiery et al., 2016).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-16-6-4-5-7-17(16)15-32-23-12-26(19(14-27)11-20(23)28)13-24(29)25-18-8-9-21(30-2)22(10-18)31-3/h4-12,27H,13-15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGPYPTVDJLTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)



![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)
![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)
![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)
![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)



![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)